11-Mercaptoundecanoic acid
Overview
Description
11-Mercaptoundecanoic acid is an organic compound with the molecular formula HS(CH₂)₁₀CO₂H. It is a thiol-containing fatty acid, characterized by a long alkane chain and a terminal carboxyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, particularly its ability to form self-assembled monolayers on metal surfaces .
Mechanism of Action
Target of Action
The primary target of 11-Mercaptoundecanoic acid (MUA) is the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Mycobacterium tuberculosis . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP .
Mode of Action
MUA interacts with its target through a Lewis acid-base reaction . The sulfur atom in the thiol group of MUA forms a strong bond with the target enzyme, thereby influencing its function .
Biochemical Pathways
fatty acid synthesis pathway . By interacting with the 3-oxoacyl-[acyl-carrier-protein] synthase 3, MUA could potentially influence the production rate of fatty acids .
Pharmacokinetics
It is known that mua forms aself-assembled monolayer (SAM) , which could influence its absorption and distribution
Result of Action
MUA modifies the surface of nanoparticles, facilitating their dispersion into water and solvent-based mediums . This property makes MUA a valuable tool in nanotechnology, where it is used to functionalize nanoparticles for various applications .
Action Environment
MUA is a pH-responsive ligand , meaning its action can be influenced by the pH of the environment . This property allows MUA to facilitate the dispersion of nanoparticles into various mediums, depending on the pH . Additionally, the long alkane chains in MUA contribute to its stability, making it resistant to changes in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Mercaptoundecanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis. The reaction typically proceeds as follows :
Reaction with Thiourea: 11-bromoundecanoic acid is reacted with thiourea in water under reflux conditions for about 3 hours.
Hydrolysis: The resulting intermediate is then treated with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
11-Mercaptoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Alcohols (R-CH₂OH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
11-Mercaptoundecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-Mercaptohexanoic acid
- 3-Mercaptopropionic acid
- 12-Mercaptododecanoic acid
- 16-Mercaptohexadecanoic acid
Uniqueness
Compared to these similar compounds, 11-mercaptoundecanoic acid has a longer alkane chain, which provides greater flexibility and stability in forming self-assembled monolayers. This makes it particularly useful in applications requiring robust and durable surface modifications .
Properties
IUPAC Name |
11-sulfanylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLZNVIRIHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337585 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71310-21-9 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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